molecular formula C18H21N5OS B6460559 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2549031-43-6

4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6460559
CAS No.: 2549031-43-6
M. Wt: 355.5 g/mol
InChI Key: CRCXHYRVIFSDEP-UHFFFAOYSA-N
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Description

4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a synthetic organic compound featuring a complex structure of heterocycles, which showcases its potential in various scientific applications. This compound is noteworthy due to its unique molecular configuration, making it a subject of interest in medicinal chemistry and material science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves several key steps:

  • Starting Material: The synthesis typically starts from commercially available precursors, such as 2-methylpyridine.

  • Formation of the Pyridine Derivative: By treating 2-methylpyridine with a chlorinating agent, we obtain 2-chloromethylpyridine.

  • Piperidine Nucleophilic Substitution: Reacting 2-chloromethylpyridine with piperidin-1-yl derivatives through a nucleophilic substitution leads to the formation of a piperidin-1-yl-pyridine intermediate.

  • Thioether Formation: Introducing a thiol compound under controlled conditions facilitates the formation of the methylsulfanyl group.

  • Final Cyclization: Finally, a cyclization step with cyanogen bromide yields the target compound, this compound.

Industrial Production Methods

Industrial production involves scaling up the aforementioned synthetic routes using batch or continuous flow processes. Emphasis is placed on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key types of reactions:

  • Oxidation: Oxidation reactions involve the methylsulfanyl group, which can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized states within the molecule.

  • Substitution: Nucleophilic and electrophilic substitutions can occur on the pyridine and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Reducing agents include lithium aluminium hydride and hydrogen gas with a palladium catalyst.

  • Substitution: Reagents such as sodium hydride, alkyl halides, and halogenating agents are commonly used.

Major Products Formed

  • Oxidation: Yields sulfoxide and sulfone derivatives.

  • Reduction: Produces amines from nitro compounds.

  • Substitution: Results in various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for designing complex molecular architectures and investigating reaction mechanisms.

Biology

In biological research, it is studied for its interactions with various biological targets, aiding in understanding biochemical pathways.

Medicine

Medically, it shows promise as a potential pharmaceutical agent for treating diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. Its pyridine and pyrimidine rings facilitate interactions with nucleic acids or proteins, influencing biochemical pathways and physiological responses. The exact mechanisms often involve inhibition or activation of these targets, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

When compared with other similar compounds, 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its unique combination of structural features and reactivity profiles.

Similar Compounds

  • 2-(Methylsulfanyl)pyrimidine-5-carbonitrile: Lacks the piperidin-1-yl and pyridine rings, resulting in different reactivity and application profiles.

  • 4-(3-{[Methoxy]methyl}piperidin-1-yl)pyrimidine-5-carbonitrile: Features a methoxy group instead of the 2-methylpyridin-4-yloxy group, impacting its biological and chemical properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields, making it an exciting compound for further study.

Properties

IUPAC Name

4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-13-8-16(5-6-20-13)24-12-14-4-3-7-23(11-14)17-15(9-19)10-21-18(22-17)25-2/h5-6,8,10,14H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCXHYRVIFSDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC=C3C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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